(2S)-2-methylaziridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl aziridine hydrochloride is a chiral aziridine derivative, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis . The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl aziridine hydrochloride typically involves the aziridination of alkenes or the cyclization of amino alcohols. One common method is the reaction of 2-bromoethylamine hydrobromide with a base such as potassium hydroxide or silver oxide . Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired (S)-configuration .
Industrial Production Methods
Industrial production of aziridines often employs the Wenker synthesis, which involves the conversion of aminoethanol to its sulfate ester, followed by base-induced cyclization . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl aziridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The nitrogen atom can participate in substitution reactions, forming new C-N bonds.
Oxidation and Reduction: Aziridines can be oxidized to form azirine derivatives or reduced to yield amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Chiral metal catalysts and organocatalysts are often used to achieve enantioselective transformations.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include amines, amino alcohols, and various heterocyclic compounds .
Scientific Research Applications
(S)-2-Methyl aziridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Methyl aziridine hydrochloride involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent formation of new bonds . The high strain energy of the three-membered ring provides a significant driving force for these reactions. Molecular targets include nucleophilic sites on enzymes and other biomolecules, which can lead to the formation of covalent adducts and modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyleneimine: A simpler aziridine with similar reactivity but lacking the chiral center.
Vinylaziridine: Contains an additional unsaturated C-C bond, offering different reactivity and applications.
Azetidine: A four-membered ring analog with different strain energy and reactivity.
Uniqueness
(S)-2-Methyl aziridine hydrochloride is unique due to its chiral center, which allows for enantioselective synthesis and applications in asymmetric synthesis . Its hydrochloride salt form also enhances its stability and solubility, making it more practical for various applications .
Properties
Molecular Formula |
C3H8ClN |
---|---|
Molecular Weight |
93.55 g/mol |
IUPAC Name |
(2S)-2-methylaziridine;hydrochloride |
InChI |
InChI=1S/C3H7N.ClH/c1-3-2-4-3;/h3-4H,2H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
VVDSCHIAWCUGCQ-DFWYDOINSA-N |
Isomeric SMILES |
C[C@H]1CN1.Cl |
Canonical SMILES |
CC1CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.